6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride
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Overview
Description
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C7H6BrN3·2HCl. It is a derivative of imidazo[4,5-b]pyridine, a heterocyclic compound known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then undergo further reactions, such as alkylation, under phase transfer catalysis conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Alkylation Reactions: The compound can be alkylated at different positions on the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and phase transfer catalysts.
Alkylation Reactions: Reagents such as ethyl bromoacetate and potassium carbonate in dimethylformamide (DMF) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation with ethyl bromoacetate can yield multiple regioisomers, including N1, N3, and N4 substituted products .
Scientific Research Applications
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties and potential as a therapeutic agent.
Medicine: Explored for its potential in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3H-imidazo[4,5-b]pyridine
- 3-Methyl-3H-imidazo[4,5-b]pyridine
- 3-Bromoindazole
- 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
Uniqueness
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2763750-49-6 |
---|---|
Molecular Formula |
C7H9BrCl2N4 |
Molecular Weight |
300 |
Purity |
95 |
Origin of Product |
United States |
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